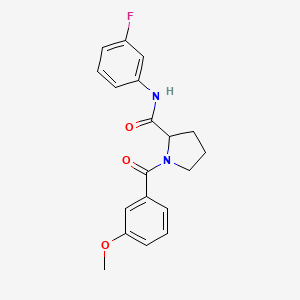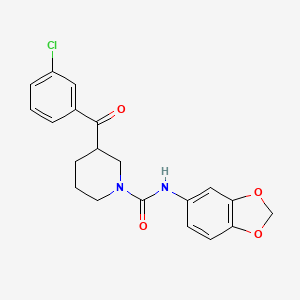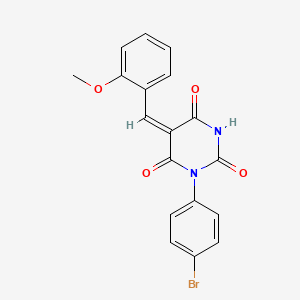
N-(3-fluorophenyl)-1-(3-methoxybenzoyl)prolinamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-fluorophenyl)-1-(3-methoxybenzoyl)prolinamide, also known as FPBP, is a chemical compound that has gained significant attention in the field of scientific research. This compound belongs to the class of proline derivatives and has been found to exhibit a wide range of biological activities.
作用机制
The mechanism of action of N-(3-fluorophenyl)-1-(3-methoxybenzoyl)prolinamide is not fully understood. However, it is believed to exert its biological activity through the inhibition of COX-2 and LOX. This compound has been shown to bind to the active site of COX-2 and inhibit its activity, thereby reducing the production of inflammatory mediators such as prostaglandins. Similarly, this compound has been shown to inhibit the activity of LOX, which is involved in the synthesis of leukotrienes, another group of inflammatory mediators.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a range of biochemical and physiological effects. It has been reported to reduce the production of inflammatory mediators, such as prostaglandins and leukotrienes, and to inhibit the growth of cancer cells. Additionally, this compound has been shown to exhibit analgesic activity, possibly through the inhibition of COX-2. However, further research is needed to fully understand the biochemical and physiological effects of this compound.
实验室实验的优点和局限性
N-(3-fluorophenyl)-1-(3-methoxybenzoyl)prolinamide has several advantages for lab experiments. It is relatively easy to synthesize and has been shown to exhibit a range of biological activities. Additionally, this compound has been reported to have low toxicity in animal studies. However, there are also some limitations to the use of this compound in lab experiments. For example, the mechanism of action of this compound is not fully understood, which may limit its use in certain studies. Additionally, the solubility of this compound in aqueous solutions is limited, which may affect its bioavailability and activity.
未来方向
There are several future directions for the study of N-(3-fluorophenyl)-1-(3-methoxybenzoyl)prolinamide. First, further research is needed to fully understand the mechanism of action of this compound. This will help to identify potential therapeutic targets for the development of new drugs. Second, the potential anticancer activity of this compound should be further explored, particularly in vivo. Third, the development of new synthetic methods for this compound may improve its yield and purity. Finally, the solubility and bioavailability of this compound should be further studied to optimize its activity in vivo.
Conclusion:
In conclusion, this compound is a chemical compound that has gained significant attention in the field of scientific research. It exhibits a range of biological activities, including anti-inflammatory, analgesic, and antitumor activities. The synthesis method of this compound involves the reaction of 3-methoxybenzoyl chloride with 3-fluoroaniline in the presence of triethylamine, followed by reaction with proline in the presence of DCC and DMAP. This compound has several advantages for lab experiments, including its ease of synthesis and low toxicity. However, further research is needed to fully understand the mechanism of action and potential therapeutic applications of this compound.
合成方法
The synthesis of N-(3-fluorophenyl)-1-(3-methoxybenzoyl)prolinamide involves the reaction of 3-methoxybenzoyl chloride with 3-fluoroaniline in the presence of triethylamine. The resulting product is then reacted with proline in the presence of N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to yield this compound. The purity and yield of the final product can be improved by recrystallization from a suitable solvent.
科学研究应用
N-(3-fluorophenyl)-1-(3-methoxybenzoyl)prolinamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, analgesic, and antitumor activities. This compound has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are enzymes involved in the inflammatory process. Additionally, this compound has been reported to inhibit the growth of cancer cells in vitro and in vivo.
属性
IUPAC Name |
N-(3-fluorophenyl)-1-(3-methoxybenzoyl)pyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19FN2O3/c1-25-16-8-2-5-13(11-16)19(24)22-10-4-9-17(22)18(23)21-15-7-3-6-14(20)12-15/h2-3,5-8,11-12,17H,4,9-10H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFWKBLKGDVOCCK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)N2CCCC2C(=O)NC3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(4-{[(4-fluorophenyl)sulfonyl]amino}-2,5-dimethoxyphenyl)acetamide](/img/structure/B5972310.png)

![5-[(3,5-dimethyl-4-isoxazolyl)sulfonyl]-3-(2-fluorophenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B5972325.png)



![methyl 2-[(2,4-dichlorophenyl)amino]-4-oxo-4,5-dihydro-3-thiophenecarboxylate](/img/structure/B5972365.png)
![1-(2-pyridinyl)-2-(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ylcarbonyl)-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B5972368.png)
![3-methoxy-N-{4-[(1,3-thiazol-2-ylamino)carbonyl]phenyl}benzamide](/img/structure/B5972374.png)
![2-(4-methoxyphenyl)-N-({1-[3-(3-methyl-1H-pyrazol-1-yl)propanoyl]-3-piperidinyl}methyl)acetamide](/img/structure/B5972377.png)
![4-[6-(4-butyryl-1-piperazinyl)-4-pyrimidinyl]morpholine](/img/structure/B5972385.png)
![3-[2-(3-benzoyl-1-piperidinyl)-2-oxoethyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one trifluoroacetate](/img/structure/B5972399.png)
![methyl 6-[1-(4-methoxyphenyl)ethyl]-2-methyl-5-oxo-5,6-dihydro-1,6-naphthyridine-3-carboxylate](/img/structure/B5972406.png)
![4-methyl-N-{3-[(2-methylbenzoyl)amino]phenyl}-1-naphthamide](/img/structure/B5972420.png)